4-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide
Description
4-((4-Fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide is a synthetic organic compound featuring a sulfonyl-linked 4-fluorophenyl group and a 2-methyltetrahydrocyclopenta[c]pyrazol-3-amine moiety connected via a butanamide chain. The compound’s synthesis likely involves coupling reactions, similar to methods used for sulfonamide-triazole derivatives , and characterization via NMR, MS, and IR spectroscopy .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S/c1-21-17(14-4-2-5-15(14)20-21)19-16(22)6-3-11-25(23,24)13-9-7-12(18)8-10-13/h7-10H,2-6,11H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAVVGWNZBHEGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide , with CAS number 1210485-65-6 , has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₈FN₃O₃S
- Molecular Weight : 351.4 g/mol
- Structure : The compound features a sulfonamide group attached to a fluorophenyl moiety and a cyclopentapyrazole structure.
Antioxidant Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant antioxidant activities. For instance, derivatives with similar structural motifs have shown the ability to scavenge free radicals effectively and protect cellular components from oxidative stress .
Inhibition of Tyrosinase
Tyrosinase (TYR) is a key enzyme in melanin biosynthesis. Compounds that inhibit TYR can be beneficial for treating hyperpigmentation disorders. In vitro studies have demonstrated that certain derivatives of this compound can act as competitive inhibitors of TYR, showing IC₅₀ values in the low micromolar range .
| Compound | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 15.3 | Competitive inhibition |
| Compound B | 22.7 | Non-competitive inhibition |
| This compound | TBD | TBD |
Cytotoxicity Studies
In cytotoxicity assays conducted on various cancer cell lines (e.g., B16F10 melanoma cells), some derivatives displayed low cytotoxicity while maintaining high anti-melanogenic effects. This suggests a favorable therapeutic window for these compounds . Notably, compound 10 from a related study exhibited no cytotoxic effects up to concentrations of 25 µM .
Study on Melanin Biosynthesis
A study focusing on the inhibition of melanin biosynthesis highlighted the effectiveness of structurally similar compounds in reducing melanin production in B16F10 cells. The results indicated that the presence of specific substituents on the aromatic rings significantly enhanced inhibitory activity against TYR .
Kinetic Studies
Kinetic analyses using Lineweaver-Burk plots have been employed to elucidate the mode of action of these compounds against TYR. Results indicated competitive inhibition characteristics for several derivatives, suggesting that they bind to the active site of the enzyme and prevent substrate access .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key Functional Groups :
- Sulfonyl Group: Shared with compounds in and , which exhibit phenylsulfonyl linkages. The 4-fluorophenyl substitution may enhance lipophilicity and target binding compared to non-halogenated analogs .
- Tetrahydrocyclopenta[c]pyrazol-3-amine Core : Similar to BPN-3783 (N-(2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)thiazol-2-amine), which has a thiazol-amine substituent instead of a butanamide chain . The methyl group at position 2 of the pyrazoline ring in the target compound may improve metabolic stability compared to ethyl-substituted analogs.
Table 1: Structural Comparison
Physicochemical Properties
Melting Points :
Research Findings and Implications
Q & A
Q. Basic
- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity).
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability via flow cytometry.
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, noting IC50 values .
Advanced : Perform SAR studies by modifying the fluorophenyl or sulfonyl groups. For example, replace the 4-fluoro substituent with chloro to compare electronic effects on target binding .
What experimental designs optimize reaction yields for scale-up synthesis?
Q. Advanced
- DoE (Design of Experiments) : Vary catalysts (e.g., Pd/C vs. Pd(OAc)₂), solvents (DMF vs. THF), and temperatures to identify optimal conditions.
- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., sulfonylation).
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .
How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?
Q. Basic
- pH Stability : Incubate in buffers (pH 1.2–7.4) and quantify degradation via HPLC.
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation of the cyclopenta-pyrazole ring.
Advanced : Perform kinetic modeling (e.g., Arrhenius plots) to predict shelf-life and storage conditions. The sulfonamide group may hydrolyze in acidic environments, requiring enteric coating for oral delivery .
What computational tools predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking (AutoDock Vina) : Simulate binding to kinases (e.g., EGFR) using the fluorophenyl group as a hydrophobic anchor.
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories.
- QSAR Models : Corrogate substituent electronegativity (e.g., fluorine vs. methoxy) with inhibitory potency .
How can researchers resolve spectral ambiguities in the tetrahydrocyclopenta[c]pyrazole moiety?
Q. Advanced
- NOE Experiments : Identify spatial proximity between methyl groups (δ 1.2–1.5 ppm) and adjacent protons to confirm ring conformation.
- X-ray Crystallography : Resolve chair vs. boat conformations in the tetrahydro ring. For example, reports similar fluorophenyl-pyrazole structures with defined torsion angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
